molecular formula C22H18N4O3 B2457910 methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate CAS No. 1105240-59-2

methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate

Cat. No.: B2457910
CAS No.: 1105240-59-2
M. Wt: 386.411
InChI Key: GMNYYQZNBYHDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzimidazole core, which is known for its significant biological activity and is often found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is unique due to its specific structure, which combines a benzimidazole core with a pyridine ring

Properties

IUPAC Name

methyl 4-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-29-22(28)15-8-10-17(11-9-15)24-20(27)14-26-19-7-3-2-6-18(19)25-21(26)16-5-4-12-23-13-16/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNYYQZNBYHDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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